1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene: is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.014 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene can be synthesized through the bromination of 1,4-dimethoxy-2,3-dimethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones or other oxidized compounds.
Reduction Reactions: Products include hydrogenated derivatives of the original compound.
Scientific Research Applications
1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,6-dimethoxy-4,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make the compound susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy groups enhance the electron density on the benzene ring, facilitating these reactions .
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but lacks the methoxy groups.
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but with different positions of bromine and methyl groups
Uniqueness: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene is unique due to the presence of both methoxy and bromine groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. The methoxy groups enhance the electron density, making it more reactive in electrophilic aromatic substitution reactions .
Properties
CAS No. |
19965-41-4 |
---|---|
Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,2-dibromo-3,6-dimethoxy-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-5-6(2)10(14-4)8(12)7(11)9(5)13-3/h1-4H3 |
InChI Key |
OWYDPUOOCVUCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)Br)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.